
4-Pentynal, 5-(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(trimethylsilyl)pent-4-ynal is an organic compound with the molecular formula C8H14OSi. It is characterized by the presence of a trimethylsilyl group attached to a pent-4-ynal backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-(trimethylsilyl)pent-4-ynal can be synthesized through several methods. One common approach involves the oxidation of 5-(trimethylsilyl)pent-4-yn-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in dichloromethane (DCM) at room temperature . The reaction typically proceeds with high yield and purity.
Industrial Production Methods
While specific industrial production methods for 5-(trimethylsilyl)pent-4-ynal are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparations, with adjustments for larger scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-(trimethylsilyl)pent-4-ynal undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Replacement of the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC or Dess-Martin periodinane in DCM.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens or organometallic compounds under appropriate conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(trimethylsilyl)pent-4-ynal has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(trimethylsilyl)pent-4-ynal involves its reactivity with various molecular targetsThis reactivity is exploited in synthetic chemistry to create diverse compounds with desired properties .
Comparación Con Compuestos Similares
Similar Compounds
5-(trimethylsilyl)pent-4-yn-1-ol: A precursor in the synthesis of 5-(trimethylsilyl)pent-4-ynal.
5-(trimethylsilyl)pent-4-yn-1-amine: Another derivative with different functional properties.
Uniqueness
5-(trimethylsilyl)pent-4-ynal is unique due to its combination of a trimethylsilyl group and an aldehyde functional group. This combination imparts distinct reactivity and versatility in synthetic applications, making it a valuable compound in various research and industrial contexts .
Propiedades
Número CAS |
68654-85-3 |
|---|---|
Fórmula molecular |
C8H14OSi |
Peso molecular |
154.28 g/mol |
Nombre IUPAC |
5-trimethylsilylpent-4-ynal |
InChI |
InChI=1S/C8H14OSi/c1-10(2,3)8-6-4-5-7-9/h7H,4-5H2,1-3H3 |
Clave InChI |
MLCUMJCCPMSERM-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


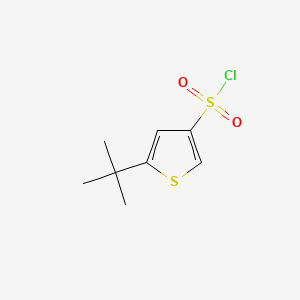



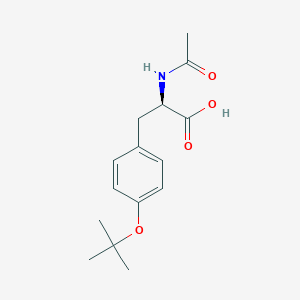
![2-[3-(2-Morpholin-4-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride](/img/structure/B13476683.png)

![[5-(2,6-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13476700.png)
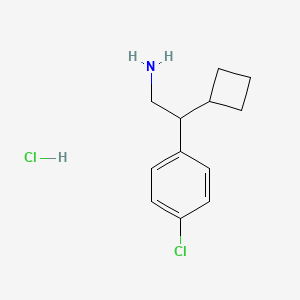

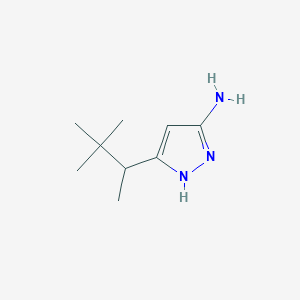
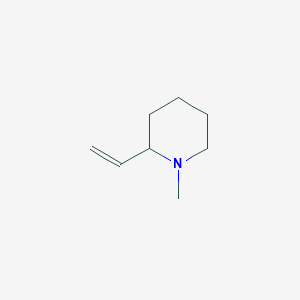
![(4-(Spiro[3.3]heptan-1-yl)phenyl)boronic acid](/img/structure/B13476718.png)

